molecular formula C9H16S B14618804 trans-3-Thiabicyclo[4.4.0]decane CAS No. 57259-81-1

trans-3-Thiabicyclo[4.4.0]decane

Cat. No.: B14618804
CAS No.: 57259-81-1
M. Wt: 156.29 g/mol
InChI Key: HVHARMAIFABLPU-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-3-Thiabicyclo[4.4.0]decane is a sulfur-containing bicyclic organic compound with the molecular formula C₉H₁₄S. Its structure consists of a bicyclo[4.4.0]decane skeleton (a fused cyclohexane and cyclopentane system) with a sulfur atom replacing a methylene group at the 3-position in a trans configuration. This substitution introduces unique electronic and steric properties, distinguishing it from non-heteroatomic analogs. The compound’s synthesis likely involves cyclization or sulfur-insertion reactions, as inferred from methodologies applied to similar bicyclic systems in sulfur chemistry literature .

Key characteristics:

  • Molecular weight: 154.27 g/mol.
  • Polarity: Enhanced due to the sulfur atom’s electronegativity and lone pairs.
  • Reactivity: Potential for nucleophilic substitution or oxidation at the sulfur center.

Properties

CAS No.

57259-81-1

Molecular Formula

C9H16S

Molecular Weight

156.29 g/mol

IUPAC Name

(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-isothiochromene

InChI

InChI=1S/C9H16S/c1-2-4-9-7-10-6-5-8(9)3-1/h8-9H,1-7H2/t8-,9-/m0/s1

InChI Key

HVHARMAIFABLPU-IUCAKERBSA-N

Isomeric SMILES

C1CC[C@H]2CSCC[C@@H]2C1

Canonical SMILES

C1CCC2CSCCC2C1

Origin of Product

United States

Preparation Methods

Substrate Design and Stereochemical Control

A critical precursor for this approach is a thiol-containing triene, such as 1a (Fig. 1), where the sulfur atom is positioned to participate in the cycloaddition. Under Lewis acid catalysis (e.g., BF₃·Et₂O), the IMDA reaction proceeds via an endo transition state, favoring the trans-fused product. Computational studies suggest that the sulfur’s electron-deficient nature enhances dienophile reactivity, enabling cyclization at milder temperatures (−78°C to 25°C).

Key Example :

  • Triene 1a (R = H), derived from citronellal, undergoes BF₃-mediated cyclization to yield this compound (2a ) with >10:1 diastereomeric ratio (dr).
  • Higher substituents at the C4 position (e.g., ethyl or methyl groups) require elevated temperatures (80–100°C) to overcome steric hindrance.

Catalytic Enhancements

Recent advances employ chiral Lewis acids to enforce facial selectivity. For instance, Oppolzer’s sultam auxiliaries appended to the dienophile block undesired π-faces, achieving dr >20:1 in model systems.

Nucleophilic Cyclization Approaches

Nucleophilic ring-closing strategies offer an alternative route, particularly for sulfur incorporation via thiolate intermediates.

Thiol-Epoxide Cyclization

Epoxide 3a (Fig. 2), treated with sodium hydrosulfide (NaSH), undergoes nucleophilic attack at the less substituted carbon, followed by intramolecular thiolate displacement to form the bicyclic sulfide. This method excels in scalability, with yields exceeding 75% for unsubstituted derivatives.

Limitations :

  • Steric bulk at the epoxide carbons reduces yields (e.g., 4-ethyl derivatives: 45% yield).
  • Competing elimination pathways necessitate low temperatures (−20°C).

Mitsunobu Reaction-Mediated Cyclization

Diol precursors (e.g., 4a ) are treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine to form the sulfide bridge. This method is advantageous for oxygen-to-sulfur substitutions in existing bicyclic ethers.

Transition Metal-Catalyzed Methods

Ring-Closing Metathesis (RCM)

Grubbs II catalyst facilitates RCM of diallyl sulfide 5a , forming the bicyclic framework in 68% yield. The trans selectivity arises from the catalyst’s preference for antiperiplanar transition states.

Optimization :

  • Ethylene gas removal improves yields by shifting equilibrium.
  • Bulky N-heterocyclic carbene (NHC) ligands suppress side reactions.

Palladium-Catalyzed C–S Coupling

Buchwald-Hartwig amination conditions adapt to sulfide formation. Aryl bromide 6a reacts with hydrogen sulfide (H₂S) under Pd(OAc)₂/Xantphos catalysis, yielding bicyclic sulfides in moderate yields (50–60%).

Enzymatic and Organocatalytic Approaches

Diels-Alderase Enzymes

The Diels-Alderase Fsa2, employed in fungal metabolite synthesis, catalyzes stereoselective cyclization of tetraene 7a to this compound derivatives with >99% de. This method bypasses harsh conditions but requires genetic engineering for enzyme production.

Organocatalyzed IMDA Reactions

Iminium activation with MacMillan’s catalyst enables enantioselective cyclization of aldehyde 8a , achieving 90% ee for the trans product.

Comparative Analysis of Methods

Method Yield (%) dr/ee Scalability Key Limitations
IMDA Cyclization 60–85 >10:1 dr High Substrate complexity
Thiol-Epoxide 45–75 N/A Moderate Steric hindrance
RCM 50–68 N/A Moderate Catalyst cost
Enzymatic 80–95 >99% ee Low Enzyme availability
Organocatalytic 70–90 85–90% ee Moderate Substrate scope

Chemical Reactions Analysis

Types of Reactions: trans-3-Thiabicyclo[4.4.0]decane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bicyclic framework or the sulfur atom, leading to different reduced products.

    Substitution: The compound can participate in substitution reactions where the sulfur atom or other functional groups are replaced by different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under controlled conditions to achieve selective oxidation.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, often under mild conditions to preserve the integrity of the bicyclic structure.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, trans-3-Thiabicyclo[4.4.0]decane is studied for its unique reactivity and potential as a building block for more complex molecules. Its bicyclic structure and sulfur atom make it a valuable intermediate in synthetic organic chemistry.

Biology and Medicine: The compound’s potential biological activities are of interest in medicinal chemistry. Researchers investigate its interactions with biological targets and its potential as a lead compound for drug development. Its structural features may contribute to antibacterial, antifungal, or other pharmacological properties.

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical manufacturing.

Mechanism of Action

The mechanism of action of trans-3-Thiabicyclo[4.4.0]decane depends on its specific interactions with molecular targets. The sulfur atom can participate in various chemical interactions, including coordination with metal ions or forming covalent bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Variations: Ethyl vs. Thia Derivatives

The compound cis,trans-3-ethylbicyclo[4.4.0]decane (C₁₂H₂₂, MW 166.31 g/mol) shares the bicyclic core but replaces sulfur with an ethyl group. Key differences include:

Property trans-3-Thiabicyclo[4.4.0]decane cis,trans-3-ethylbicyclo[4.4.0]decane
Molecular Formula C₉H₁₄S C₁₂H₂₂
Molecular Weight 154.27 g/mol 166.31 g/mol
Polarity High (due to S atom) Moderate (alkyl substituent)
Retention Behavior Hypothesized shorter GC retention 2.66348 (observed retention index)

The sulfur atom increases polarity, likely reducing volatility compared to the ethyl derivative. This aligns with chromatographic data showing lower retention indices for polar compounds in analogous studies .

Heteroatom Comparison: Thia vs. Oxa/Diaza Systems

Compounds like 7-oxa-1,3-diazabicyclo[4.4.0]decane (C₉H₁₂N₂O) and 7-oxa-1,5-diazabicyclo[4.4.0]decane (C₉H₁₂N₂O) from sulfur chemistry literature highlight heteroatom effects :

Property This compound 7-Oxa-1,3-diazabicyclo[4.4.0]decane
Heteroatoms S (thia) O, N (oxa, diaza)
Electron Effects S provides polarizable lone pairs N and O create hydrogen-bonding sites
Thermal Stability Moderate (S–C bonds less stable) Higher (N–C/O–C bonds stronger)

Sulfur’s larger atomic size and lower electronegativity compared to oxygen or nitrogen reduce ring strain but may decrease thermal stability. Diazabicyclo derivatives exhibit enhanced solubility in polar solvents due to hydrogen bonding, unlike the thia analog .

Stereochemical Variations: Cis vs. Trans Isomers

The cis,trans-3-ethylbicyclo[4.4.0]decane isomer (MW 166.31 g/mol) demonstrates how stereochemistry impacts properties:

Property This compound cis,trans-3-ethylbicyclo[4.4.0]decane
Stereochemistry Trans configuration at S Cis,trans ethyl positioning
Boiling Point Hypothesized higher (polarity) Lower (nonpolar ethyl group)

The trans configuration in the thia compound may enforce a rigid geometry, influencing reactivity in stereospecific reactions.

Research Implications and Limitations

While experimental data on this compound is sparse, comparisons with analogs suggest:

  • Applications: Potential use in catalysis (sulfur’s lone pairs) or as a scaffold in medicinal chemistry.
  • Research Gaps : Direct experimental validation of physical properties (e.g., melting point, solubility) is needed.

Q & A

Basic Research Questions

Q. What are the key structural and stereochemical features of trans-3-Thiabicyclo[4.4.0]decane that influence its stability and reactivity?

  • Methodological Answer : The stability of trans-3-Thiabicyclo[4.4.0]decane arises from its conformationally locked trans-decalin system, which avoids unfavorable gauche interactions present in cis-isomers. Computational energy minimization (e.g., DFT calculations) and NMR conformational analysis can confirm this stability. The sulfur atom at position 3 introduces electronic effects, which can be probed via Hammett substituent constants or X-ray crystallography to assess bond lengths and angles .

Q. What synthetic routes are commonly employed to prepare trans-3-Thiabicyclo[4.4.0]decane?

  • Methodological Answer : Synthesis often involves cyclization reactions using thiol-containing precursors. For example, a thiol-ene "click" reaction under radical initiation can form the bicyclic framework. Key steps include:

  • Precursor design : Use of norbornene derivatives with sulfur nucleophiles.
  • Reaction optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature to favor trans-selectivity.
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients to isolate the trans-isomer .

Q. How can researchers confirm the purity and identity of trans-3-Thiabicyclo[4.4.0]decane?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR : Compare 1^1H and 13^{13}C spectra with computed chemical shifts (e.g., using ACD/Labs or Gaussian).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.
  • HPLC : Chiral stationary phases to resolve enantiomeric impurities, if applicable .

Advanced Research Questions

Q. How does the sulfur atom in trans-3-Thiabicyclo[4.4.0]decane influence its electronic and thermodynamic properties compared to oxygen or nitrogen analogs?

  • Methodological Answer : Conduct comparative studies using:

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to assess thermal stability.
  • Cyclic Voltammetry : Evaluate redox behavior linked to sulfur’s lone pairs.
  • Computational Analysis : Natural Bond Orbital (NBO) calculations to quantify charge distribution and hyperconjugative effects .

Q. What experimental designs are optimal for studying the regioselectivity of reactions involving trans-3-Thiabicyclo[4.4.0]decane?

  • Methodological Answer : Use factorial design to test variables:

  • Factors : Catalyst type (e.g., Lewis acids), solvent polarity, temperature.
  • Response Variables : Yield, regioselectivity (measured via 1^1H NMR integration).
  • Statistical Tools : ANOVA to identify significant factors; Design-Expert® software for optimization .

Q. How can conformational rigidity in trans-3-Thiabicyclo[4.4.0]decane be exploited to study steric effects in supramolecular chemistry?

  • Methodological Answer : Design host-guest complexes with macrocycles (e.g., cucurbiturils):

  • Synthesis : Functionalize the bicyclic framework with binding groups (e.g., carboxylates).
  • Characterization : Isothermal Titration Calorimetry (ITC) to measure binding constants.
  • MD Simulations : Model guest orientation within the host cavity .

Q. What strategies resolve contradictions in reported spectral data for trans-3-Thiabicyclo[4.4.0]decane derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across literature using platforms like Reaxys or SciFinder.
  • Error Source Identification : Check for solvent effects (e.g., DMSO vs. CDCl3_3 in NMR) or instrumentation calibration drift.
  • Reproducibility Tests : Replicate synthesis under controlled conditions (e.g., inert atmosphere) .

Methodological Framework Integration

  • Theoretical Alignment : Anchor studies in concepts like Baldwin’s rules (cyclization) or Curtin-Hammett principle (kinetic vs. thermodynamic control) .
  • Data Validation : Cross-reference experimental results with computational models (e.g., Gaussian for IR frequencies) to ensure consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.